6-ethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
6-ethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. This compound features a chromen-2-one core with an ethyl group at the 6-position and a piperazine ring substituted with 2-fluorophenyl at the 4-position. It has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function. It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. ENTs are responsible for the transport of nucleosides across the cell membrane, which are then used in the synthesis of nucleotides. By inhibiting ENTs, this compound can potentially disrupt nucleotide synthesis and adenosine regulation .
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a disruption in adenosine regulation. This can potentially affect various cellular processes that rely on these biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the activity of ENTs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with malonic acid derivatives under basic conditions to form the chromen-2-one skeleton.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, green chemistry principles are applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanoborohydride (NaBH₃CN) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
4-(2-fluorophenyl)piperazine: A simpler analog without the chromen-2-one core.
6-ethyl-2H-chromen-2-one: Lacks the piperazine ring.
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one: Similar structure but without the ethyl group.
Uniqueness: 6-ethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one stands out due to its combination of the chromen-2-one core with the piperazine ring and ethyl group, which contributes to its unique chemical and biological properties.
This compound's multifaceted nature makes it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
6-ethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-2-16-7-8-21-18(13-16)17(14-22(26)27-21)15-24-9-11-25(12-10-24)20-6-4-3-5-19(20)23/h3-8,13-14H,2,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOJDFIBFFJVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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